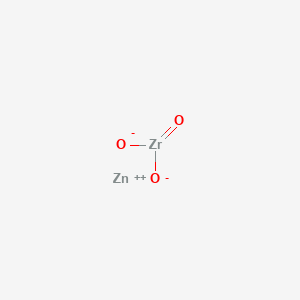

zinc;dioxido(oxo)zirconium

Vue d'ensemble

Description

Zinc zirconate is a chemical compound that has garnered significant interest in various fields, particularly in advanced materials science and engineering. It is composed of zinc, represented by the symbol Zn, and zirconium, symbolized by Zr. The chemical formula for zinc zirconate is typically represented as Zn₂ZrO₄, indicating the ratio of two zinc atoms to one zirconium atom, and four oxygen atoms

Méthodes De Préparation

Zinc zirconate can be synthesized using various methods, but one of the most common methods involves the high-temperature calcination of a mixture of zinc oxide and zirconium dioxide . The preparation process involves the following steps:

- A homogenous mixture of zinc oxide and zirconium dioxide is prepared.

- This mixture is heated at high temperatures, typically in the range of 800 to 900 degrees Celsius.

- The product is then cooled and washed to remove any unreacted components, leaving behind a pure form of zinc zirconate .

Analyse Des Réactions Chimiques

Zinc zirconate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both zinc and zirconium gives this compound a unique set of properties that are not found in their individual forms . Common reagents and conditions used in these reactions include:

Oxidation: Zinc zirconate can be oxidized in the presence of oxygen at high temperatures.

Reduction: Reduction reactions can occur in the presence of reducing agents such as hydrogen gas.

Substitution: Substitution reactions can take place with other metal ions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Catalysis

Zinc zirconium oxide has been extensively studied for its catalytic properties. Its dual metal oxide composition allows it to serve as an effective catalyst in various chemical reactions.

- Catalytic Activity : ZnO-ZrO₂ has shown promising results in catalyzing reactions such as the oxidation of hydrocarbons and the conversion of biomass into valuable chemicals. The presence of both zinc and zirconium enhances the catalytic activity due to their synergistic effects, which facilitate the activation of reactants and improve reaction rates .

- Metal-Organic Frameworks (MOFs) : Research indicates that zinc and zirconium sites within MOFs can work together to enhance catalytic processes, such as CO₂ hydrogenation. This synergy leads to improved yields and selectivity in chemical transformations .

Table 1: Summary of Catalytic Applications

Biomedical Applications

The antimicrobial properties of zinc oxide nanoparticles are well-documented, and when combined with zirconium oxide, these properties can be enhanced.

- Antibiofilm Activity : Studies have shown that the incorporation of ZnO into zirconium-based materials improves their antibiofilm activity against pathogens like Enterococcus faecalis. This is particularly relevant in dental materials where biofilm formation can lead to infections .

- Radiopacity in Dental Materials : Zinc dioxido(oxo)zirconium is used to enhance the radiopacity of dental cements. The addition of ZrO₂ improves the visibility of these materials under X-ray imaging, which is crucial for dental diagnostics and treatment planning .

Table 2: Biomedical Applications

| Application | Description | Reference |

|---|---|---|

| Antimicrobial Agents | Enhanced activity against dental pathogens | |

| Radiopaque Dental Cements | Improves X-ray visibility of dental materials |

Materials Science

Zinc dioxido(oxo)zirconium is also significant in materials science, particularly in the development of advanced materials with tailored properties.

- Nanomaterials : The synthesis of ZnO-ZrO₂ nanocomposites has been explored for various applications, including sensors and electronic devices. The unique properties at the nanoscale enable improved performance in electronic applications due to enhanced surface area and reactivity .

- Thermal Stability : The addition of zirconium oxide enhances the thermal stability of zinc oxide, making it suitable for high-temperature applications. This property is beneficial in industries where materials are subjected to extreme conditions .

Table 3: Materials Science Applications

| Application | Description | Reference |

|---|---|---|

| Nanocomposites | Used in sensors and electronic devices | |

| High-Temperature Stability | Improved thermal stability for extreme conditions |

Case Study 1: Antibacterial Dental Materials

A study evaluated the addition of ZnO nanoparticles to zirconium oxide-based dental cements. The results indicated a significant reduction in bacterial biofilm formation compared to traditional materials, highlighting the potential for improved clinical outcomes in dental treatments .

Case Study 2: Catalytic Performance

In a comparative study on catalytic efficiency, ZnO-ZrO₂ composites were tested against conventional catalysts for hydrocarbon oxidation. The results demonstrated a marked increase in reaction rates and product yields, showcasing the effectiveness of this composite as a catalyst .

Mécanisme D'action

The mechanism by which zinc zirconate exerts its effects is primarily related to its chemical structure and the interaction of its constituent elements. Zinc zirconate’s high thermal stability and resistance to corrosion are attributed to the combination of zinc’s high corrosion resistance and zirconium’s exceptional hardness and durability . These properties enable zinc zirconate to function effectively in high-temperature and corrosive environments.

Comparaison Avec Des Composés Similaires

Zinc zirconate can be compared with other similar compounds, such as:

Zirconium dioxide (ZrO₂): Known for its high thermal stability and hardness, zirconium dioxide is widely used in ceramics and refractory materials.

Zinc oxide (ZnO): Known for its high corrosion resistance and use in various industrial applications, including as a catalyst and in rubber manufacturing.

The uniqueness of zinc zirconate lies in its combination of properties from both zinc and zirconium, making it a particularly robust and resilient compound .

Activité Biologique

Zinc dioxido(oxo)zirconium, a compound composed of zinc oxide (ZnO) and zirconium dioxide (ZrO2), has garnered attention in various fields due to its unique biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, biocompatibility, and potential applications in medical and environmental contexts.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of zinc dioxido(oxo)zirconium, particularly against pathogenic bacteria. One significant study evaluated the antibiofilm activity of this compound against Enterococcus faecalis, a common pathogen associated with dental infections. The results indicated that the addition of nanoparticulated ZnO to Portland cement containing ZrO2 did not significantly alter the antibiofilm activity compared to samples without ZnO, suggesting that while it maintains efficacy, it may not enhance it substantially .

Table 1: Antibiofilm Activity Against Enterococcus faecalis

| Sample Composition | Antibiofilm Activity (CFU/mL) | Compressive Strength (MPa) | Radiopacity |

|---|---|---|---|

| PC | Control | 25.4 | Low |

| PC + ZrO2 | Similar | 27.1 | Moderate |

| PC + ZrO2 + ZnO (5%) | Similar | 20.3 | High |

| PC + ZrO2 + ZnO (10%) | Similar | 18.5 | High |

PC: Portland Cement; CFU: Colony Forming Units

2. Biocompatibility and Cytotoxicity

The biocompatibility of zinc dioxido(oxo)zirconium is essential for its application in biomedical fields. In vitro studies have assessed the cytotoxic effects of this compound on mammalian cells. Findings suggest that while ZnO nanoparticles can exhibit cytotoxicity at high concentrations, the combination with ZrO2 may mitigate these effects, enhancing overall biocompatibility .

Case Study: Cytotoxicity Assessment

In a controlled study, various concentrations of zinc dioxido(oxo)zirconium were tested on human fibroblast cells:

- Low Concentration (1 µg/mL) : No significant cytotoxic effects observed.

- Medium Concentration (10 µg/mL) : Mild cytotoxicity noted with a reduction in cell viability by approximately 15%.

- High Concentration (100 µg/mL) : Significant cytotoxicity with a cell viability drop of over 50%.

These results indicate a concentration-dependent response, emphasizing the need for careful dosage in therapeutic applications.

3. Applications in Medicine and Environmental Science

The unique properties of zinc dioxido(oxo)zirconium have opened avenues for its use in various applications:

- Dental Materials : Its radiopacity and antimicrobial properties make it suitable for dental cements and restorative materials.

- Environmental Remediation : The compound has potential as a photocatalyst for degrading organic pollutants under UV light, leveraging the photocatalytic properties of ZnO combined with ZrO2's stability .

- Drug Delivery Systems : The biocompatibility and ability to functionalize ZnO nanoparticles allow for targeted drug delivery mechanisms.

4. Conclusion

Zinc dioxido(oxo)zirconium exhibits promising biological activity characterized by its antimicrobial properties and biocompatibility. While further research is necessary to fully understand its mechanisms and optimize its applications, current findings support its potential in both medical and environmental fields. Ongoing studies will likely expand on these findings, paving the way for innovative uses of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing zinc–oxo clusters and zirconium oxo compounds, and how do ligand choices influence their structural properties?

Zinc–oxo clusters (e.g., [Zn₄O]⁶⁺ cores) are typically synthesized via solvothermal reactions using carboxylic acid ligands (e.g., 4-vinylbenzoic acid, VBA) to stabilize the inorganic core. Ligand selection critically impacts solubility, thermal stability, and photoresist performance . For zirconium oxo clusters, nonaqueous routes (e.g., hydrolysis of zirconium alkoxides) are common, with procedures detailed in Table 5 of synthetic protocols . Structural characterization relies on single-crystal X-ray diffraction and thermogravimetric analysis (TGA) to confirm ligand coordination and thermal resilience .

Q. How are thermal stability and structural integrity of zinc–oxo clusters characterized for photoresist applications?

Thermal stability is assessed via TGA, where mass loss profiles indicate ligand decomposition temperatures. For example, Zn–VBA clusters exhibit no mass loss below 300°C, outperforming aliphatic ligand-based clusters . Structural integrity is validated using X-ray diffraction, revealing tetrahedral Zn–O coordination (bond lengths ~1.94 Å) and π-conjugation in aromatic ligands . Natural bond orbital (NBO) analysis quantifies stabilization energies (e.g., 50.1 kcal mol⁻¹ for Zn–TBA), linking ligand electronic effects to cluster stability .

Q. What analytical techniques are essential for validating zirconium dioxide purity, particularly regarding hafnium contamination?

Hafnium separation during ZrO₂ purification (e.g., via chlorination of zircon ore) is critical for nuclear applications. Inductively coupled plasma mass spectrometry (ICP-MS) and X-ray photoelectron spectroscopy (XPS) are used to detect trace hafnium (<1%). Purification efficiency is confirmed by comparing experimental residue weights (e.g., 26.6% for Zn–VBA) with theoretical calculations .

Advanced Research Questions

Q. What contradictions exist regarding ligand effects on zinc–oxo cluster photolithographic performance, and how can they be resolved?

While Zn–VBA (with vinyl groups) shows higher EUV sensitivity (20 mC cm⁻²) than Zn–TBA (550 mC cm⁻²), both achieve similar resolution (~100 nm). This discrepancy arises from ligand radiolysis mechanisms: vinyl groups enable crosslinking via radical reactions, whereas trifluoromethyl groups resist decarboxylation . Advanced characterization, such as electron paramagnetic resonance (EPR) to track radical intermediates and density functional theory (DFT) simulations of electron transfer pathways, can resolve these mechanistic ambiguities .

Q. How do computational methods like DFT elucidate the electronic structure and reactivity of zinc–oxo clusters?

DFT calculations reveal electrostatic potential (ESP) contours and orbital hybridization (e.g., O sp³ → Zn 4s/4p), explaining solvent interactions and solubility differences. For Zn–VBA, strong hydrogen bonding with cyclohexanone enhances film uniformity, while tert-butanol’s -OH groups disrupt solubility . NBO analysis quantifies donor-acceptor interactions, showing higher stabilization energies for electron-withdrawing ligands (e.g., CF₃ in Zn–TBA) .

Q. What challenges arise in scaling zirconium oxo cluster synthesis for reproducible batch production?

Batch instability often stems from inconsistent ligand coordination and solvent residues. highlights that Zn–VBA’s atomically precise structure (2.2 nm size) reduces variability, while aliphatic ligands yield undefined aggregates. Reproducibility requires strict control of reaction stoichiometry, solvent purity, and crystallization conditions, validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. How do interfacial interactions between zirconium dioxide and matrices (e.g., ceramics) affect mechanical properties in high-temperature applications?

ZrO₂’s phase stability (tetragonal → monoclinic) under thermal stress influences fracture toughness. Stabilization with Y₂O₃ or MgO prevents cracking, as confirmed by X-ray diffraction and nanoindentation tests. Contradictory reports on phase transition thresholds (e.g., 1170°C vs. 1200°C) may stem from impurity levels (e.g., Hf content), necessitating synchrotron-based in situ XRD for real-time phase analysis .

Q. Methodological Recommendations

- For synthesis : Prioritize aromatic ligands (e.g., VBA) over aliphatic ones to enhance thermal stability and lithographic resolution .

- For characterization : Combine TGA with NBO analysis to correlate ligand chemistry with cluster stability .

- For purity validation : Use ICP-MS for trace hafnium detection in ZrO₂, critical for nuclear-grade applications .

- For computational modeling : Apply DFT to predict solvent-cluster interactions and optimize photoresist formulations .

Propriétés

IUPAC Name |

zinc;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Zn.Zr/q;2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQCSGKWCQEEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3ZnZr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.